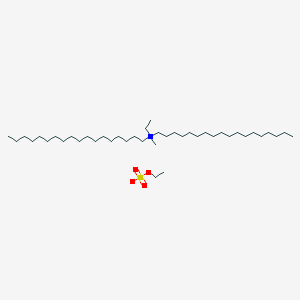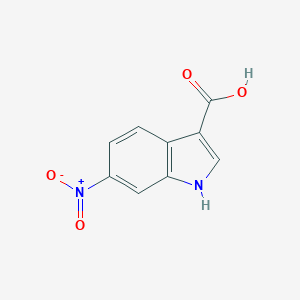
3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile is an organic compound with the molecular formula C13H15N3O It features a piperazine ring substituted with a phenyl group and a nitrile group attached to a propanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile typically involves the reaction of 4-phenylpiperazine with a suitable nitrile precursor. One common method includes the following steps:
Starting Materials: 4-phenylpiperazine and acrylonitrile.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions.
Catalysts: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Procedure: The 4-phenylpiperazine is dissolved in the solvent, followed by the addition of acrylonitrile. The mixture is heated under reflux for several hours until the reaction is complete.
Purification: The product is isolated by filtration, followed by recrystallization from a suitable solvent to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, advanced purification techniques like chromatography may be employed to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenyl group or the nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.
Substitution Reagents: Halogenating agents like bromine (Br2) or chlorine (Cl2), nucleophiles such as amines or alcohols.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. For example, the piperazine ring can mimic neurotransmitter structures, potentially affecting neurological pathways. The nitrile group may also participate in interactions with biological macromolecules, influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Oxo-3-(4-methylpiperazin-1-yl)propanenitrile: Similar structure but with a methyl group instead of a phenyl group.
3-Oxo-3-(4-benzylpiperazin-1-yl)propanenitrile: Contains a benzyl group instead of a phenyl group.
3-Oxo-3-(4-ethylpiperazin-1-yl)propanenitrile: Features an ethyl group in place of the phenyl group.
Uniqueness
3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile is unique due to the presence of the phenyl group, which can enhance its lipophilicity and potentially improve its interaction with biological targets. This structural feature may also influence its reactivity and the types of chemical reactions it can undergo, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
3-oxo-3-(4-phenylpiperazin-1-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-7-6-13(17)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-5H,6,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALISXWJRKBXOHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342620 |
Source


|
| Record name | 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14761-40-1 |
Source


|
| Record name | 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
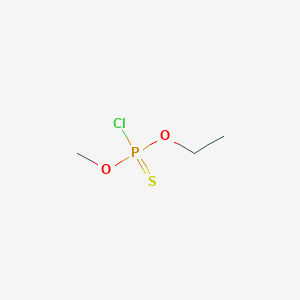
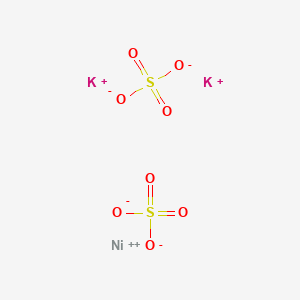
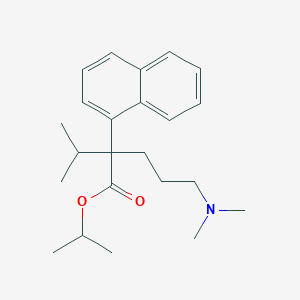



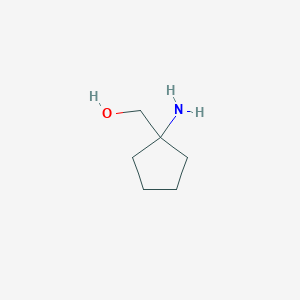
![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B82456.png)
